N-[(2,3-dimethoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(2,3-Dimethoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine derivative characterized by a thieno[3,2-d]pyrimidin-4-one core substituted with a methyl group at position 3, a phenyl group at position 6, and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2,3-dimethoxybenzyl group.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-27-23(29)22-17(12-19(33-22)15-8-5-4-6-9-15)26-24(27)32-14-20(28)25-13-16-10-7-11-18(30-2)21(16)31-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRXLWWLGDGRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the dimethoxyphenyl group. Key steps include:
Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Dimethoxyphenyl Group: This step often requires the use of coupling reagents and catalysts to ensure the efficient formation of the desired bonds.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying biochemical pathways.
Medicine: The compound’s potential pharmacological properties could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(2,3-dimethoxyphenyl)methyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Key Analogs
Key Observations:
Electron-Donating vs. Electron-Withdrawing Groups: The target’s 2,3-dimethoxybenzyl group provides electron-donating methoxy substituents, contrasting with the electron-withdrawing nitro group in ’s analog. This may enhance solubility or alter target affinity .
Steric Effects: Hexahydrobenzothienopyrimidine derivatives () introduce conformational rigidity, which could stabilize binding to hydrophobic pockets in enzymes or receptors .
Positional Isomerism: Thieno[3,2-d] vs. [2,3-d] cores influence π-stacking and hydrogen-bonding capabilities due to altered ring geometry .
Implications for Drug Design
- The 2,3-dimethoxybenzyl group in the target compound may confer improved CNS penetration compared to nitro- or ethyl-substituted analogs, as methoxy groups are often used to modulate blood-brain barrier permeability .
- Thieno[3,2-d]pyrimidine cores could offer unique selectivity profiles in kinase inhibition compared to [2,3-d] isomers, warranting further enzymatic assays .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
- Methodology :
- Stepwise synthesis : Start with the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl acetamide coupling. demonstrates an 80% yield for a structurally similar compound using a thioether linkage (SCH2) and DMSO-d6 for NMR monitoring .
- Optimization : Apply Design of Experiments (DoE) to vary solvents (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry of reactants. Flow chemistry ( ) can improve reproducibility for exothermic steps .
Q. How should researchers characterize this compound’s purity and structural integrity?
- Analytical workflow :
- NMR : Use DMSO-d6 for solubility (as in ), focusing on δ 10.10 ppm (NHCO) and δ 2.19 ppm (CH3) for functional group validation .
- HPLC-MS : Monitor [M+H]+ peaks (e.g., m/z 344.21 in ) with C18 columns and acetonitrile/water gradients .
- Elemental analysis : Compare experimental vs. calculated C, N, and S percentages (e.g., C: 45.29% vs. 45.36% in ) .
Q. What solvent systems are suitable for in vitro biological assays given its solubility profile?
- Approach :
- Primary solvents : DMSO (≤1% v/v) for stock solutions.
- Co-solvents : Ethanol or PEG-400 for aqueous dilution, validated via dynamic light scattering to confirm absence of aggregation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s sulfanyl-thienopyrimidine conformation?
- Crystallographic strategy :
- Use SHELX-97 for structure solution ( ). For monoclinic systems (e.g., P21/c in ), refine with SHELXL-2016, focusing on β angles (108.76°) and Z values (Z=8) .
- Address intramolecular H-bonding (N–H⋯N) to stabilize folded conformations, as seen in similar acetamide-thienopyrimidine analogs .
Q. What structural-activity relationship (SAR) insights exist for modifying the 2,3-dimethoxyphenyl group?
- SAR framework :
- Electron-donating groups : Compare 2,3-dimethoxy (current compound) vs. 3-chloro-4-methoxyphenyl (). Reduced steric hindrance in dimethoxy derivatives may enhance target binding .
- Substitution effects : Replace methoxy with ethoxy ( ) to assess solubility-logP trade-offs via HPLC retention time shifts .
Q. How can researchers reconcile discrepancies in biological activity across assay platforms?
- Troubleshooting :
- Data normalization : Use Z’-factor validation for high-throughput screens ().
- Orthogonal assays : Pair enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish target-specific vs. cytotoxic effects .
Q. What computational methods predict binding modes of this compound with kinase targets?
- Modeling protocol :
- Docking : Use AutoDock Vina with PyRx, leveraging the thienopyrimidine core as a hinge-binding motif.
- MD simulations : Run 100-ns trajectories in GROMACS to assess sulfanyl-acetamide flexibility, referencing similar pyrimidine derivatives ( ) .
Notes for Rigorous Research
- Avoid commercial sources : Prioritize in-house synthesis ( ) over vendors like BenchChem .
- Data contradictions : Cross-validate NMR shifts (e.g., NHCO at δ 10.10 vs. δ 12.50 in ) with IR carbonyl stretches .
- Ethical compliance : Adhere to in vitro research guidelines () for compound handling and disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
